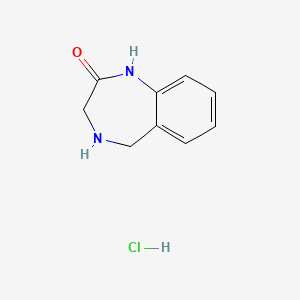

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

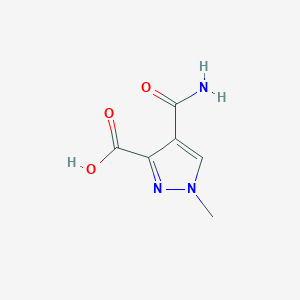

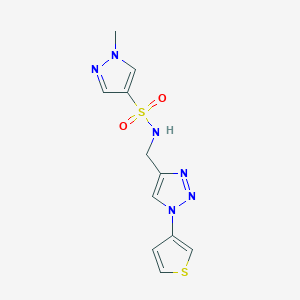

2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-2-one is an organic compound that belongs to the class of organoheterocyclic compounds known as benzodiazepines . It is also known as 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine . The molecular formula of this compound is C9H12N2 .

Molecular Structure Analysis

The molecular structure of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one consists of a benzene ring fused with a diazepine ring, which is a seven-membered ring with two nitrogen atoms . The compound has a molecular weight of 148.209 .Physical And Chemical Properties Analysis

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a crystalline powder or fused/lumpy solid . It has a melting point between 93.0-102.0°C . The compound appears pale brown in color .Mecanismo De Acción

THIP acts as a potent agonist of the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. THIP binds to the GABA receptor and enhances the inhibitory effects of GABA, resulting in increased neuronal inhibition and decreased neuronal excitability.

Biochemical and Physiological Effects:

THIP has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. THIP has also been shown to increase slow-wave sleep and decrease REM sleep in rats. THIP has been shown to have a biphasic effect on memory, with low doses enhancing memory and high doses impairing memory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

THIP is a potent and selective agonist of the GABA receptor, making it an ideal tool for studying the effects of GABA receptor activation on various biological processes. However, THIP has a short half-life and is rapidly metabolized in vivo, which can limit its usefulness in certain experiments. THIP also has a narrow therapeutic window, with high doses causing sedation and respiratory depression.

Direcciones Futuras

Future research on THIP could focus on the development of novel analogs with improved pharmacokinetic properties and a wider therapeutic window. THIP could also be used to study the role of GABA receptors in the regulation of mood disorders, such as anxiety and depression. Additionally, THIP could be used to study the effects of GABA receptor activation on the immune system and inflammation.

Métodos De Síntesis

THIP can be synthesized by the condensation of 3-amino-1-propanol with 2-chloroacetyl chloride, followed by cyclization with ammonium acetate. The resulting product is then hydrolyzed with hydrochloric acid to obtain THIP hydrochloride.

Aplicaciones Científicas De Investigación

THIP is used in scientific research to study the effects of GABA receptor activation on various biological processes. THIP has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. THIP has also been used to study the role of GABA receptors in the regulation of sleep, memory, and learning.

Safety and Hazards

Propiedades

IUPAC Name |

1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c12-9-6-10-5-7-3-1-2-4-8(7)11-9;/h1-4,10H,5-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZZFIJKMNPSRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1364122-92-8 |

Source

|

| Record name | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2783290.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2783291.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2783299.png)

![5-Methyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2783303.png)